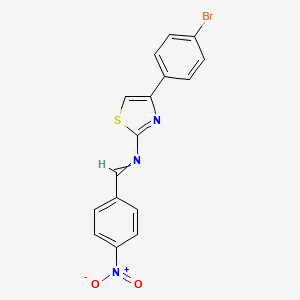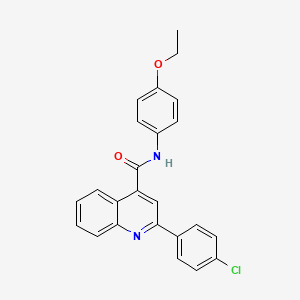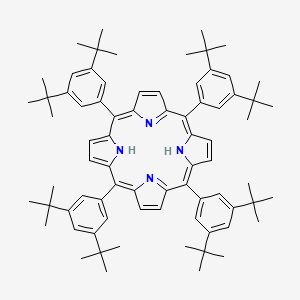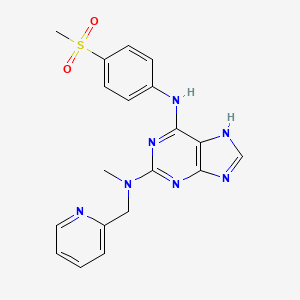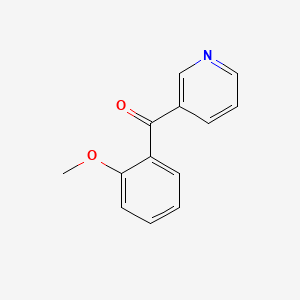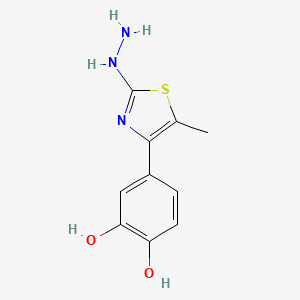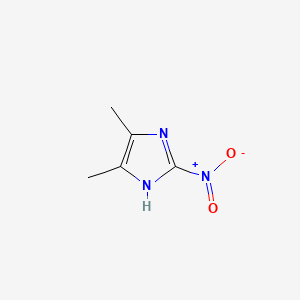
4,5-dimethyl-2-nitro-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dimethyl-2-nitro-1H-imidazole is a heterocyclic compound belonging to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of two methyl groups at positions 4 and 5, and a nitro group at position 2 on the imidazole ring. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science .
Vorbereitungsmethoden
The synthesis of 4,5-dimethyl-2-nitro-1H-imidazole typically involves nitration of the corresponding dimethyl imidazole precursor. One common method includes the reaction of 4,5-dimethylimidazole with a mixture of nitric acid and sulfuric acid, which introduces the nitro group at the 2-position . Industrial production methods often employ similar nitration reactions, optimized for large-scale synthesis with considerations for yield, purity, and safety.
Analyse Chemischer Reaktionen
4,5-Dimethyl-2-nitro-1H-imidazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Substitution: The nitro group can be substituted by nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Common reagents and conditions for these reactions include acidic or basic environments, catalysts, and specific temperature and pressure settings. Major products formed from these reactions include aminoimidazoles, substituted imidazoles, and carboxylated imidazoles.
Wissenschaftliche Forschungsanwendungen
4,5-Dimethyl-2-nitro-1H-imidazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is used in the study of enzyme inhibition and as a probe for biological assays.
Industry: It is utilized in the development of materials with specific electronic and optical properties.
Wirkmechanismus
The biological activity of 4,5-dimethyl-2-nitro-1H-imidazole is primarily due to its nitro group, which can undergo bioreduction to form reactive intermediates. These intermediates can interact with cellular components, leading to the inhibition of enzymes or disruption of cellular processes. The compound targets various molecular pathways, including those involved in DNA synthesis and repair .
Vergleich Mit ähnlichen Verbindungen
4,5-Dimethyl-2-nitro-1H-imidazole can be compared with other nitroimidazole derivatives such as metronidazole, tinidazole, and ornidazole. These compounds share the nitroimidazole core but differ in their substitution patterns, leading to variations in their biological activity and applications . The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
5213-47-8 |
|---|---|
Molekularformel |
C5H7N3O2 |
Molekulargewicht |
141.13 g/mol |
IUPAC-Name |
4,5-dimethyl-2-nitro-1H-imidazole |
InChI |
InChI=1S/C5H7N3O2/c1-3-4(2)7-5(6-3)8(9)10/h1-2H3,(H,6,7) |
InChI-Schlüssel |
UQVVCXIRILGGCV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=C(N1)[N+](=O)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(Thiophen-2-yl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione](/img/structure/B15053927.png)
